n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine
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Overview
Description
n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine is an aromatic amine with the chemical formula C16H12NH. This compound is notable for its binding affinity in mouse major urinary protein (MUP) and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine typically involves the reaction of 1-naphthylamine with phenyl diazonium salts under controlled conditions. The reaction is carried out in an acidic medium to facilitate the formation of the diazonium ion, which then reacts with the naphthylamine to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic applications due to its binding properties.
Industry: Utilized in the production of dyes, antioxidants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine involves its binding to specific molecular targets, such as proteins. In the case of mouse major urinary protein (MUP), it binds with high affinity, making numerous nonpolar contacts and forming hydrogen bonds. This binding affects the protein’s function and can be used to study protein-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine, N-phenyl-: Similar in structure but lacks the diazenyl group.
2-Naphthylamine: Another isomer with different binding properties and applications
Uniqueness
n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine is unique due to its high binding affinity to MUP and its versatile applications in various fields. Its ability to form multiple nonpolar contacts and hydrogen bonds distinguishes it from other similar compounds .
Properties
CAS No. |
4523-36-8 |
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Molecular Formula |
C22H17N3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-phenyl-1-phenyldiazenylnaphthalen-2-amine |
InChI |
InChI=1S/C22H17N3/c1-3-10-18(11-4-1)23-21-16-15-17-9-7-8-14-20(17)22(21)25-24-19-12-5-2-6-13-19/h1-16,23H |
InChI Key |
WMNBSVNEFXKQDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C=C2)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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